11,12-Di-O-acetyltenacigenin B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,12-Di-O-acetyltenacigenin B typically involves the extraction of the compound from the stems of Marsdenia tenacissima using ethanol. The ethanol extract is then subjected to further purification using chloroform to isolate the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The stems of Marsdenia tenacissima are harvested and processed to obtain the ethanol extract, which is then purified using various solvents such as chloroform, dichloromethane, and ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
11,12-Di-O-acetyltenacigenin B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
11,12-Di-O-acetyltenacigenin B has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 11,12-Di-O-acetyltenacigenin B involves its interaction with P-glycoprotein (Pgp) in multidrug-resistant cancer cells. The compound modulates Pgp-mediated multidrug resistance by directly interacting with the Pgp substrate site, thereby enhancing the sensitivity of cancer cells to antitumor drugs . This interaction leads to the inhibition of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
11,12-Di-O-acetyltenacigenin B is unique compared to other similar compounds due to its specific ability to reverse multidrug resistance in cancer cells. Similar compounds include:
Tenacigenin B: Another polyoxypregnane compound from Marsdenia tenacissima with similar antitumor properties.
Tenacissimoside A: A derivative of tenacigenin B that also reverses multidrug resistance in cancer cells.
11α-O-benzoyl-12β-O-acetyltenacigenin B: A derivative with similar properties but different molecular structure.
Properties
Molecular Formula |
C25H36O7 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate |
InChI |
InChI=1S/C25H36O7/c1-13(26)18-8-11-25-23(18,5)21(31-15(3)28)19(30-14(2)27)20-22(4)9-7-17(29)12-16(22)6-10-24(20,25)32-25/h16-21,29H,6-12H2,1-5H3/t16-,17-,18-,19-,20+,21+,22-,23-,24-,25+/m0/s1 |
InChI Key |
MIGQPMYRGFABCC-BIWLUZBDSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@@]23[C@@]1([C@@H]([C@H]([C@H]4[C@@]2(O3)CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC(=O)C1CCC23C1(C(C(C4C2(O3)CCC5C4(CCC(C5)O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
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